Hydron;naphthalen-2-ylhydrazine;chloride

Catalog No.
S12349546
CAS No.
M.F
C10H11ClN2
M. Wt
194.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydron;naphthalen-2-ylhydrazine;chloride

Product Name

Hydron;naphthalen-2-ylhydrazine;chloride

IUPAC Name

hydron;naphthalen-2-ylhydrazine;chloride

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

InChI

InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H

InChI Key

OXOQKRNEPBHINU-UHFFFAOYSA-N

Canonical SMILES

[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-]

Hydron; naphthalen-2-ylhydrazine; chloride, also known as 2-naphthylhydrazine hydrochloride, is a chemical compound with the molecular formula C10_{10}H10_{10}N2_2Cl. It consists of a naphthalene ring substituted with a hydrazine group and is typically encountered as its hydrochloride salt. This compound is characterized by its distinctive structure, which includes an aromatic naphthalene moiety linked to a hydrazine functional group, making it relevant in various chemical and biological contexts.

The chemical behavior of hydron; naphthalen-2-ylhydrazine; chloride is notable for its reactivity in several types of reactions:

  • Hydrazone Formation: It can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds or other nitrogen-containing derivatives.
  • Acid-Base Reactions: As a hydrazine derivative, it exhibits basic properties and can participate in acid-base reactions, forming salts with various acids.

Hydron; naphthalen-2-ylhydrazine; chloride has been studied for its biological activities. Hydrazine derivatives are known to exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity: Some studies indicate that compounds similar to hydron; naphthalen-2-ylhydrazine; chloride possess antibacterial and antifungal properties.
  • Antitumor Activity: There is evidence suggesting that hydrazine derivatives may have potential as anticancer agents, possibly due to their ability to interfere with cellular processes.
  • Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

The synthesis of hydron; naphthalen-2-ylhydrazine; chloride can be achieved through several methods:

  • Direct Reaction of Naphthalene Derivatives with Hydrazine: Naphthalene derivatives can be treated with hydrazine in the presence of an acid catalyst to yield the corresponding hydrazine derivative.
    Naphthalene derivative+HydrazineHydron naphthalen 2 ylhydrazine\text{Naphthalene derivative}+\text{Hydrazine}\rightarrow \text{Hydron naphthalen 2 ylhydrazine}
  • Chlorination of Naphthylhydrazine: The introduction of chlorine can be performed using reagents like thionyl chloride or phosphorus pentachloride.
  • Reflux Method: The compound can also be synthesized by refluxing naphthalene with hydrazine hydrate in an organic solvent such as ethanol or dioxane.

Hydron; naphthalen-2-ylhydrazine; chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Due to its chromophoric properties, it can be utilized in dye manufacturing.
  • Research

Studies on the interactions of hydron; naphthalen-2-ylhydrazine; chloride with other biological molecules have provided insights into its mechanism of action:

  • Protein Binding Studies: Investigations have shown that this compound can interact with various proteins, potentially affecting their function.
  • Enzyme Inhibition: Some studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could explain its biological activity.

Several compounds share structural similarities with hydron; naphthalen-2-ylhydrazine; chloride. Here are some notable examples:

Compound NameMolecular FormulaNotable Properties
1-NaphthylhydrazineC10_{10}H10_{10}N2_2Similar structure, different substituents
PhenylhydrazineC6_{6}H8_{8}N2_2Exhibits similar reactivity and applications
4-MethylphenylhydrazineC9_{9}H12_{12}N2_2Increased lipophilicity and potential activity
3-Nitro-naphthalen-2-ylhydrazineC10_{10}H8_8N4_4O2_2Nitro group introduces different reactivity

Uniqueness

Hydron; naphthalen-2-ylhydrazine; chloride is unique due to its specific combination of the naphthalene structure with a hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its hydrochloride form enhances solubility and stability, making it particularly useful in laboratory settings.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

194.0610761 g/mol

Monoisotopic Mass

194.0610761 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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